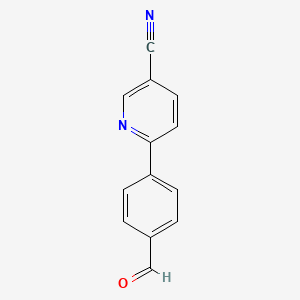
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate
Vue d'ensemble
Description
“Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate” is a chemical compound with the empirical formula C12H10N2O4 . It is also known as “Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzenecarboxylate” and has a molecular weight of 246.22 .
Synthesis Analysis
The synthesis of pyrrole derivatives like “Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate” often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines . Other methods include the use of primary diols and amines to produce 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of “Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate” can be represented by the SMILES stringO=C(C1=CC=C(N2C=CC=C2)C(N+=O)=C1)OC . This indicates the presence of a carboxylate group attached to a benzene ring, which is further substituted with a nitro group and a pyrrole ring .
Applications De Recherche Scientifique
Polymerization Catalyst
Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate can serve as a catalyst in polymerization processes. Its pyrrole moiety is known to facilitate the polymerization of various monomers, leading to the formation of polymers with unique properties suitable for industrial applications .
Corrosion Inhibitor
This compound’s structural framework allows it to act as an effective corrosion inhibitor. It can be used in metallurgical processes to protect metals from corrosive environments, thereby extending the lifespan of metal components and structures .
Preservative
Due to its antimicrobial properties, Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate can be utilized as a preservative in various formulations, including pharmaceuticals and cosmetics, to prevent spoilage and extend shelf life .
Solvent for Resins and Terpenes
The compound’s solubility characteristics make it a valuable solvent for resins and terpenes, aiding in the processing and application of these substances in the chemical industry .
Luminescence Chemistry
In the field of luminescence chemistry, Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate can be used to synthesize compounds that exhibit fluorescence or phosphorescence, which are crucial for the development of optical materials and sensors .
Spectrochemical Analysis
The pyrrole ring in the compound’s structure can interact with various elements and compounds, making it useful in spectrochemical analysis for the detection and quantification of substances .
Medicinal Chemistry
Derivatives of Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate have shown potential in medicinal chemistry, particularly in the synthesis of compounds with cytotoxic activity against cancer cell lines, which could lead to the development of new anticancer drugs .
Antifungal Activity
The electronic properties of the benzene ring in this compound have been found to contribute to antifungal activity. This makes it a candidate for the development of new antifungal agents, which could be particularly useful in agricultural and pharmaceutical applications .
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-nitro-4-pyrrol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOHFKNSLRESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594783 | |
| Record name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937601-90-6 | |
| Record name | Methyl 3-nitro-4-(1H-pyrrol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)


amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)



![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)